N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-26-17-10-11-18(27-2)21-20(17)23-22(30-21)24(13-15-7-6-12-28-15)19(25)14-29-16-8-4-3-5-9-16/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIDLIVLKXWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CO3)C(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHNOS
- Molecular Weight : 412.5 g/mol
| Property | Value |
|---|---|
| CAS Number | 1013822-04-2 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:
- Caspase Activation : The compound promotes the activation of caspase enzymes, which are crucial for the execution phase of cell apoptosis .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, inhibiting proliferation in cancer cells.
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated HDAC inhibition, leading to altered gene expression profiles associated with cancer progression.
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against both bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Notably, it has shown efficacy against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Fungi : Including Candida albicans.
These properties suggest potential applications in treating infections resistant to conventional antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Targeting : The compound interacts with specific proteins involved in cell signaling pathways that regulate apoptosis and proliferation.
- Electrophilic Nature : The presence of the furan ring allows for electrophilic interactions with nucleophiles in biological systems, potentially leading to modifications in protein function.
- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress has been noted as a contributing factor to its cytotoxic effects on cancer cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Core Scaffold and Substituents
- Benzothiazole Derivatives: : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide shares a benzothiazole core but substitutes a nitro group at position 4. : 2-(Methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide uses a quinoxaline-thioether side chain, which differs from the phenylthio group in the target compound. The phenylthio group may offer better π-π stacking in hydrophobic pockets .
Thiazole/Acetamide Hybrids :
Spectroscopic and Physicochemical Properties
IR and NMR Data
- C=S and C=O Stretching :
- The target compound’s IR spectrum should show a C=S band near 1243–1258 cm⁻¹ (similar to ’s hydrazinecarbothioamides) and a C=O band near 1663–1682 cm⁻¹, though tautomerism (e.g., thione-thiol equilibrium) could alter these peaks .
- : The absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers aligns with the target compound’s likely stability in the thione form .
Lipophilicity (logP)
- The phenylthio and dimethoxy groups balance hydrophobicity and solubility.
- : Chloroacetamides with logP >3 showed enhanced antimicrobial activity due to membrane penetration. The target compound’s logP is likely lower than halogenated analogs (e.g., 3,4-dichlorophenyl in ) but higher than purely polar derivatives .
Anticancer Potential
- : Benzothiazole-thiadiazole hybrids inhibited VEGFR-2 (IC₅₀: 0.12–0.45 µM). The target compound’s methoxy groups may reduce kinase affinity compared to nitro substituents but improve pharmacokinetics .
- : Triazole-thioacetamides showed moderate cytotoxicity, suggesting the phenylthio group in the target compound could enhance activity through improved target binding .
Antimicrobial Activity
- : Halogenated acetamides (e.g., 3,4-dichloro, MIC: 13–27 µmol/L) outperformed methoxy derivatives against S. aureus and E. coli. The target compound’s methoxy and furan groups may limit broad-spectrum activity but reduce toxicity .
Tabulated Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide (PS) to convert carbonyl groups to thioamides .
- Acetamide coupling : Reacting benzothiazole intermediates with furan-2-ylmethylamine and phenylthioacetic acid derivatives under reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Optimization : Yield improvements are achieved by controlling reaction time (5–7 hours for azide substitutions), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1.5 molar ratios of intermediates to reagents) .
- Validation : Final products are purified via crystallization (ethanol or ethyl acetate) and confirmed via melting point analysis and TLC .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?
- Techniques :
- NMR spectroscopy : H and C NMR are used to verify substituent positions (e.g., methoxy groups at C4/C7 of benzothiazole, furan methylene protons) and acetamide connectivity. Discrepancies in calculated vs. experimental elemental analysis (e.g., C, H, N content) highlight impurities .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+2]+ peaks for chlorine-containing analogs) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm) and S-C=N (thiazole ring) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Approach :
- Dose-response assays : Establish IC values across multiple cell lines to validate potency variations (e.g., discrepancies in anticancer activity due to cell-specific uptake) .
- Purity analysis : Use HPLC to rule out impurities (e.g., unreacted intermediates) that may skew bioactivity results .
- Comparative studies : Benchmark against structurally similar compounds (e.g., N-(4-ethoxybenzothiazol-2-yl) analogs) to isolate substituent effects on activity .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Key factors :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving reaction kinetics .
- Catalysts : Use of NaSO or molecular sieves to remove water in moisture-sensitive steps (e.g., azide substitutions) .
- Steric effects : Bulky substituents (e.g., 3,4-dichlorobenzyl) may reduce yields (21–33%) due to hindered nucleophilic attack; optimizing substituent positioning can mitigate this .
Q. How does the compound’s stability under varying pH conditions impact its pharmacological applicability?
- Methodology :
- pH stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS. For example, acetamide bonds may hydrolyze under acidic conditions, requiring enteric coating for oral delivery .
- Solubility profiling : Determine logP values to assess lipophilicity and compatibility with biological membranes .
Q. What computational and experimental methods elucidate structure-activity relationships (SAR) for this compound?
- SAR strategies :
- Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock. For example, furan and phenylthio groups may engage in π-π stacking with aromatic residues .
- In vitro assays : Test analogs with modified substituents (e.g., replacing 4,7-dimethoxy with ethoxy groups) to quantify effects on binding affinity .
- Pharmacophore modeling : Identify critical functional groups (e.g., benzothiazole core) responsible for activity against specific enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
